![molecular formula C18H27N3O3S B4446084 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4446084.png)
4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as AMPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is primarily expressed in the central nervous system and plays a crucial role in regulating neurotransmission. 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide enhances the activity of mGluR7, leading to increased inhibition of neurotransmitter release, which can have various effects on neuronal function.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. In animal studies, 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have anxiolytic and antidepressant effects. Additionally, 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to improve cognitive function and memory in animal models. 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to have anticonvulsant effects and may have potential applications in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is that it is a highly specific modulator of mGluR7. This specificity allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. Additionally, 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide is a potent modulator of mGluR7, allowing for low concentrations to be used in experiments.
One of the limitations of using 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide has a relatively short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions for research involving 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide. One potential application is in the development of new treatments for neurological disorders, such as epilepsy and depression. Additionally, further research is needed to fully understand the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide and its effects on neuronal function. Finally, there is a need for the development of more potent and selective modulators of mGluR7, which could have significant implications for drug development.
Scientific Research Applications
4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. In neuroscience, 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide has been used to study the effects of modulating GABAergic and glutamatergic neurotransmission. In pharmacology, 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide has been used to develop drugs that target specific receptors in the central nervous system. Additionally, 4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide has been used in drug discovery to develop new treatments for various neurological disorders.
properties
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-3-12-21(25(2,23)24)17-9-7-16(8-10-17)18(22)19-11-6-15-20-13-4-5-14-20/h3,7-10H,1,4-6,11-15H2,2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCYOACZIZPJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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